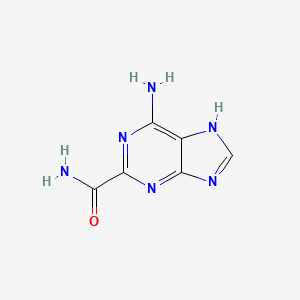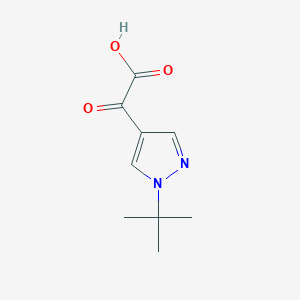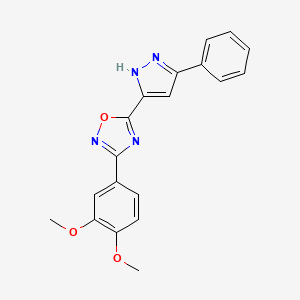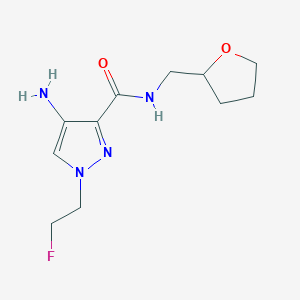
4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives has been explored in various studies. For instance, the synthesis of a carbon-14 labelled benzamide compound, which is a potent δ opioid receptor agonist, was achieved through an aryllithium reaction with 14CO2, leading to the formation of the labelled acid before being transformed into the amide . This method demonstrates the potential for incorporating isotopic labels into benzamide derivatives, which could be applicable to the synthesis of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide". Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was performed using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles with nearly quantitative yields . This approach could inform a more environmentally friendly synthesis route for the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. In the study of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives, the compounds were characterized using various analytical techniques, including IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis . These techniques provided detailed information about the molecular structure, which is essential for understanding the chemical behavior and potential biological interactions of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be inferred from the reactions they undergo. The green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides suggests that the compound of interest may also participate in reactions that are amenable to water as a solvent, potentially leading to more sustainable chemical processes. The synthesis of labelled benzamide derivatives indicates that the compound may be reactive towards organolithium compounds, which could be useful in further functionalization or labelling studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" are not detailed in the provided papers, the characterization of related benzamide derivatives suggests that similar compounds possess distinct spectroscopic fingerprints that can be used to deduce their properties. The solubility in water, as demonstrated by the green synthesis method , also provides insight into the potential solubility and environmental fate of the compound .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Several studies have identified compounds with structural similarities to 4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide as effective inhibitors of carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, edema, and certain cancers. Compounds like N-({4-[N′-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide and 4-fluoro-N-({4-[N′-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide have shown potent inhibitory effects against human carbonic anhydrase I and II, suggesting a similar potential for the compound (Tuğrak, Gul, Demir, & Gulcin, 2020).
Antimicrobial Activities
Compounds with the benzothiazole moiety, as present in the compound of interest, have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of some fluoro-substituted sulphonamide benzothiazole compounds has been undertaken with the aim of identifying potent biodynamic agents. These compounds have demonstrated significant antimicrobial activities, underscoring the potential of 4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide in this area (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Novel Compound Synthesis
The chemical structure of the compound also lends itself to the synthesis of novel compounds with various applications, including fluorescence studies and potential therapeutic uses. For example, benzothiazole-based compounds have been synthesized for their photophysical properties, indicating the broader chemical utility of the core structure of 4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide. These efforts highlight the compound's significance in developing new materials with unique properties and applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-4-13-25-18-12-9-16(22)14-19(18)29-21(25)23-20(26)15-7-10-17(11-8-15)30(27,28)24(5-2)6-3/h1,7-12,14H,5-6,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCNOVNZDDXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)


![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)


![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)